1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
Description
1-(3-Chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a spirocyclic diketopiperazine derivative characterized by a 1,4-diazaspiro[4.5]dec-3-en-2-one core. The compound features a 3-chlorobenzoyl group at position 1 and a 4-methoxyphenyl substituent at position 3 (Figure 1). This structure combines aromatic and spirocyclic motifs, which are common in pharmacologically active compounds targeting central nervous system receptors, enzymes, or antimicrobial pathways .
The synthesis of such spirocyclic compounds typically involves cyclocondensation of carboxylic acid derivatives with ethylenediamine under acidic conditions, followed by alkylation or acylation steps to introduce substituents .
Properties
IUPAC Name |
4-(3-chlorobenzoyl)-2-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-28-18-10-8-15(9-11-18)19-21(27)25(22(24-19)12-3-2-4-13-22)20(26)16-6-5-7-17(23)14-16/h5-11,14H,2-4,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCZPQIHVFNKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a spiro compound known for its potential biological activities, particularly in the modulation of chemokine receptor activity and its implications in pharmacological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 300.77 g/mol
- IUPAC Name : this compound
Research indicates that spiro compounds like this compound can modulate chemokine receptors, which play a critical role in immune response and inflammation. The compound has shown promise in inhibiting superoxide anion production in human neutrophils, indicating a potential anti-inflammatory mechanism.
Key Mechanistic Insights:
- Inhibition of Superoxide Production : The compound inhibits fMLP-induced superoxide production in a concentration-dependent manner with an IC50 value of approximately 5 µM .
- Calcium Mobilization : It suppresses fMLP-induced intracellular calcium mobilization, which is crucial for various cellular functions including immune responses.
- cAMP Modulation : The compound increases intracellular cAMP levels, which are pivotal in regulating numerous physiological processes .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
- Anti-inflammatory Effects :
- Toxicological Assessments :
- Pharmacological Applications :
Scientific Research Applications
Medicinal Applications
-
Antitumor Activity
- Research indicates that diazaspiro compounds exhibit promising antitumor properties. This specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- A study demonstrated that derivatives of diazaspiro compounds could effectively target specific cancer types, suggesting that 1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one may have similar potential .
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Neuropathic Pain Management
- The compound has shown efficacy in alleviating neuropathic pain in preclinical studies. Its mechanism involves modulation of pain pathways, potentially offering a new avenue for pain management therapies .
- Case studies highlight its effectiveness compared to traditional analgesics, presenting it as a viable alternative for patients with chronic pain conditions .
- Antimicrobial Properties
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can be contextualized against related diazaspiro compounds, as summarized below:
Table 1. Key Properties of Structurally Related Diazaspiro Compounds
Key Observations:
The 4-methoxyphenyl group contributes electron-donating properties, which may improve solubility relative to dichlorophenyl analogs (e.g., ).
Spiro Ring Size :
- Compounds with a 1,4-diazaspiro[4.5]decane core (e.g., target compound) exhibit smaller ring systems than 1,4-diazaspiro[5.5]undecane derivatives (e.g., ), affecting conformational stability and intermolecular interactions.
Synthetic Yields :
- Yields for aryl-substituted diazaspiro compounds vary widely (50–85%), influenced by substituent electronic effects and reaction conditions . The target compound’s synthesis would likely require optimized acylation steps due to the steric hindrance of the 3-chlorobenzoyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
